molecular formula C15H8ClF6NO2 B1671747 IMD-0354 CAS No. 978-62-1

IMD-0354

Cat. No.: B1671747
CAS No.: 978-62-1
M. Wt: 383.67 g/mol
InChI Key: CHILCFMQWMQVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of IMD 0354 involves the molecular design and synthesis of a selective inhibitor of inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ). The synthetic route typically includes the construction of the three-dimensional structure of the kinase domain of IKKβ by homology modeling with protein kinase A as a template .

Scientific Research Applications

Cancer Treatment

Inhibition of Tumor Growth

IMD-0354 has demonstrated significant anti-cancer properties across multiple studies. It acts as a potent inhibitor of glutamine uptake, leading to reduced tumor cell growth and viability. In preclinical models, this compound has been shown to suppress mTOR signaling pathways, induce cell-cycle arrest, and promote apoptosis in melanoma and other tumor-derived cell lines .

Targeting Cancer Stem Cells

A notable application of this compound is its ability to target cancer stem cells (CSCs). In a study focusing on breast cancer, this compound was used in combination with doxorubicin delivered via nanoparticles. This combination therapy effectively reduced multidrug resistance by targeting both bulk tumor cells and CSCs, thereby decreasing tumor recurrence rates . The compound inhibited the expression of stem-like genes such as Oct4, Nanog, and Sox2, which are associated with CSC properties.

Case Study: Melanoma Treatment

In a detailed investigation involving melanoma cell lines, this compound was identified as an effective agent that not only inhibited cell proliferation but also induced apoptosis. The study utilized RNA sequencing to reveal that this compound affects pathways related to the unfolded protein response and DNA damage response, highlighting its multifaceted action against cancer cells .

Radiation Protection

This compound has been explored for its protective effects against radiation damage. A study indicated that administration of this compound significantly improved survival rates in subjects exposed to whole-body X-irradiation by 83%. This protective effect is attributed to the compound's ability to modulate inflammatory responses and reduce cellular damage caused by radiation exposure .

Inflammatory Diseases

Research has highlighted the potential of this compound in treating acute and subacute inflammatory diseases. The compound's inhibition of NF-κB signaling plays a crucial role in reducing inflammation, making it a candidate for therapeutic interventions in conditions characterized by excessive inflammatory responses .

Mechanistic Insights

Cellular Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Inhibition of NF-κB Activation : By blocking NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and survival factors in various cell types .
  • Modulation of Glutamine Metabolism : The compound alters metabolic pathways by enhancing glucose metabolism when glutamine uptake is inhibited, leading to increased lactate production as a compensatory mechanism .

Data Summary Table

Application AreaKey FindingsReferences
Cancer TreatmentInhibits glutamine uptake; induces apoptosis; targets CSCs; reduces tumor recurrence rates ,
Radiation ProtectionSignificantly increases survival rates post-radiation exposure
Inflammatory DiseasesReduces inflammatory responses through NF-κB inhibition
Mechanistic InsightsAlters metabolic pathways; enhances glucose metabolism; inhibits NF-κB activation ,

Biological Activity

IMD-0354 is a small molecule known for its role as an inhibitor of IκB kinase-β (IKKβ), which plays a crucial part in the NF-κB signaling pathway. This compound has garnered attention due to its diverse biological activities, particularly in cancer research and inflammation modulation.

This compound functions primarily by blocking the nuclear translocation of NF-κB, a transcription factor that regulates various genes involved in inflammation, immunity, and cell proliferation. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκB proteins, leading to the retention of NF-κB in the cytoplasm and reducing its activity in the nucleus .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Cancer Cell Apoptosis :
    • This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer and chronic lymphocytic leukemia (CLL) cells. In CLL cells, treatment with this compound resulted in an increase in apoptotic cells by an average of 26% .
    • In breast cancer models, it effectively targets cancer stem cells (CSCs), reducing their viability and inducing apoptosis through mechanisms that involve the downregulation of stem-like gene expression such as Oct4, Nanog, and Sox2 .
  • Anti-inflammatory Effects :
    • The compound attenuates myocardial ischemia/reperfusion injury by decreasing expression levels of adhesion molecules like ICAM-1 and P-selectin and inhibiting cytokine production in cardiomyocytes .
    • In pulmonary arterial smooth muscle cells (PASMCs), this compound inhibited FGF2-induced nuclear translocation of NF-κB, which is associated with inflammation and proliferation .
  • Antimicrobial Activity :
    • This compound exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) using a Caenorhabditis elegans model, with a minimum inhibitory concentration (MIC) of 0.06 μg/mL .

Study 1: Targeting Breast Cancer Stem Cells

A study published in PLoS ONE demonstrated that this compound effectively targeted breast CSCs and reduced their colony formation ability. The study indicated that combining this compound with other chemotherapeutic agents could enhance drug delivery under hypoxic conditions typical of tumor microenvironments, potentially reducing multidrug resistance (MDR) .

Study 2: Chronic Lymphocytic Leukemia

Research indicated that this compound induced apoptosis in CLL cells through inhibition of NF-κB activation. The study utilized flow cytometry to quantify apoptotic cells post-treatment, revealing significant increases in apoptosis rates across various patient samples .

Data Summary

Biological ActivityObservationsReferences
Apoptosis Induction26% increase in apoptotic CLL cells
CSC TargetingReduced viability and colony formation in breast cancer models
Anti-inflammatoryDecreased ICAM-1 and P-selectin expression
AntibacterialMIC against MRSA: 0.06 μg/mL

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of IMD-0354 in inhibiting NF-κB activity?

this compound selectively inhibits IKKβ (IκB kinase beta), a key enzyme in the NF-κB signaling pathway. By blocking IKKβ, it prevents the phosphorylation and degradation of IκBα, thereby retaining NF-κB in the cytoplasm and suppressing its transcriptional activity. In HMC-1 cells, concentrations <5 µM inhibit NF-κB nuclear translocation and reduce cyclin D3 expression, leading to G0/G1 cell cycle arrest .

Q. What are the recommended in vitro concentrations of this compound for studying NF-κB inhibition in HMC-1 cells?

For HMC-1 cells, this compound is effective at concentrations <5 µM. Time- and dose-dependent inhibition of proliferation is observed, with 0.5 µM causing near-complete suppression of IC-2G559 and IC-2V814 cell lines. At 1 µM, it increases subdiploid DNA content and reduces S/G2-M phase ratios, indicating apoptosis induction .

Q. How should this compound be prepared and stored to ensure experimental stability?

this compound is stored as a powder at -20°C. For experiments, dissolve in DMSO (10 mg/mL stock) and aliquot for single-use to avoid freeze-thaw cycles. Working solutions in cell culture media should be prepared fresh, as solvent stability post-reconstitution is limited to one month at -20°C .

Q. What in vivo dosing regimens of this compound are effective in reducing tumor growth in murine models?

In murine xenograft models (e.g., MDA-MB-231), daily oral or intraperitoneal administration of 5–20 mg/kg this compound significantly inhibits tumor growth. For allergic asthma models, 20 mg/kg reduces bronchial eosinophilia and Th2 cytokines (IL-5, IL-13) in OVA-sensitized mice .

Advanced Research Questions

Q. How does this compound affect cancer stem cells (CSCs) in non-small cell lung cancer (NSCLC), and what are the implications for combination therapy?

this compound reduces the side population (SP) of CSCs in A549 and A549Luc cells at low micromolar concentrations (IC50 = 1.0 µM). It suppresses CSC-associated genes (Nanog, Oct4) and ABC transporter expression (MDR1, ABCG2), reversing chemoresistance. Synergy with doxorubicin (Dox) enhances cytotoxicity in hypoxic tumor microenvironments (TME), reducing tumor burden in xenografts by 50% compared to monotherapy .

Q. What structural modifications of this compound enhance its antimicrobial adjuvant activity?

Relocating the phenol hydroxyl group from the para to ortho position retains activity, while iodination (e.g., derivative 10 ) improves potency against multidrug-resistant strains like KPB9. Halogen substitutions at the 3,5-bis(trifluoromethyl)phenyl group are critical; methyl or methoxy groups reduce efficacy. Stereoisomer studies show retained activity in methyl derivatives but diminished effects in phenyl analogs .

Q. How do researchers reconcile discrepancies in this compound’s inhibition of IKKβ between enzyme assays and cellular studies?

Despite lacking ATP-competitive IKKβ inhibition in enzymatic assays (IC50 >10 µM), this compound suppresses NF-κB activation in Jurkat cells (IC50 = 0.218 µM). This discrepancy suggests off-target effects or metabolite-mediated activity. For example, in HepG2 cells, it blocks IκBα degradation post-TNFα stimulation, indicating a non-canonical mechanism .

Q. What are the observed effects of this compound on pulmonary arterial hypertension (PAH) in rodent models, and what are the therapeutic limitations?

In monocrotaline (MCT)-induced PAH rats, this compound (10 mg/kg/day) improves survival (65% vs. 0% in controls at 32 days) and reduces right ventricular hypertrophy. However, 35% mortality persists due to incomplete vascular remodeling reversal. Toxicity at 10 µM in PASMCs limits clinical translation, though prophylactic use may delay PAH onset .

Q. How does this compound modulate Th1/Th2 cytokine balance in allergic asthma models?

In OVA-sensitized mice, 20 mg/kg this compound suppresses Th2 cytokines (IL-5, IL-13) and eosinophil recruitment in bronchoalveolar lavage fluid (BALF) without altering Th1 cytokines (IL-12, IFN-γ). Methodologically, BALF analysis and lung histopathology are critical for assessing airway hyperresponsiveness and mucus production .

Q. What are the implications of this compound’s dual role in inhibiting NF-κB and mTOR signaling in cancer metabolism studies?

In melanoma, this compound inhibits SLC1A5-mediated glutamine uptake, reducing intracellular glutamine levels and mTOR pathway activation. This dual action induces autophagy and apoptosis, with synergistic effects when combined with GLS1 or LDHA inhibitors. Metabolic profiling (e.g., LC-MS for glutamine) and Seahorse assays are essential for validating these mechanisms .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHILCFMQWMQVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243248
Record name IMD-0354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

978-62-1
Record name IMD-0354
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000978621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMD-0354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMD-0354
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMD-0354
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76145IS906
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Using 5-chlorosalicylic acid and 3,5-bis(trifluoromethyl)aniline as the raw materials, the same operation as the example 16 gave the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85.5%

Synthesis routes and methods II

Procedure details

To 30 ml of toluene were added 5-chlorosalicylic acid (862 mg, 5 mmol), 3,5-bis(trifluoromethyl)aniline (1.37 g, 6 mmol), and phosphoroustrichloride (755 mg, 5.5 mmol) in the presence of argon gas, followed by stirring for 6 hours through heat-reflux. Sodium hydrogen carbonate was added to the mixture to adjust pH to 7, followed by concentration under reduced pressure. The mixture was dissolved in 60 ml of ethylacetate, which was washed with water (40 ml×2). The organic layer was concentrated under reduced pressure, followed by column chromatography to give 1.09 g of the target compound (yield: 57%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
862 mg
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
755 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
57%

Synthesis routes and methods III

Procedure details

A mixture of 5-chlorosalicylic acid(6.90 g, 40 mmol), 3,5-bis(trifluoromethyl)aniline(9.16 g, 40 mmol), phosphorus trichloride(1.74 mL, 20 mmol) and toluene(80 mL) was refluxed for 3 hours under argon atmosphere. After the reaction mixture was cooled to room temperature, it was diluted with ethyl acetate (240 mL). After the ethyl acetate layer was washed successively with water and brine, dried over anhydrous magnesium sulfate, the residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give the title compound (13.12 g, 85.5%) as a light yellow solid.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
9.16 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step Two
Yield
85.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.